molecular formula C17H29N2O6PS B12705258 N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate CAS No. 23694-15-7

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate

Cat. No.: B12705258
CAS No.: 23694-15-7
M. Wt: 420.5 g/mol
InChI Key: TVUDHJIMDCAZEW-UHFFFAOYSA-N
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Description

EINECS 245-828-5, also known as 2,2’-iminodiethylamine, is a chemical compound with the molecular formula C4H12N2. It is a colorless liquid with a strong ammonia-like odor. This compound is commonly used as an intermediate in the production of various chemicals and has applications in multiple industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-iminodiethylamine can be synthesized through the reaction of ethylene oxide with ammonia. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

C2H4O+NH3C4H12N2\text{C}_2\text{H}_4\text{O} + \text{NH}_3 \rightarrow \text{C}_4\text{H}_{12}\text{N}_2 C2​H4​O+NH3​→C4​H12​N2​

Industrial Production Methods

In industrial settings, the production of 2,2’-iminodiethylamine involves the continuous reaction of ethylene oxide with ammonia in a reactor. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,2’-iminodiethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2’-iminodiethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-iminodiethylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The compound’s ability to donate and accept protons makes it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Similar in structure but with a hydroxyl group instead of an amine group.

    Diethanolamine: Contains two hydroxyl groups and is used in similar applications.

    Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

Uniqueness

2,2’-iminodiethylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a valuable intermediate in chemical synthesis.

Properties

CAS No.

23694-15-7

Molecular Formula

C17H29N2O6PS

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfanyl-2-methoxybenzamide;phosphoric acid

InChI

InChI=1S/C17H26N2O2S.H3O4P/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(22-5-2)8-9-16(15)21-3;1-5(2,3)4/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);(H3,1,2,3,4)

InChI Key

TVUDHJIMDCAZEW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)SCC)OC.OP(=O)(O)O

Origin of Product

United States

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